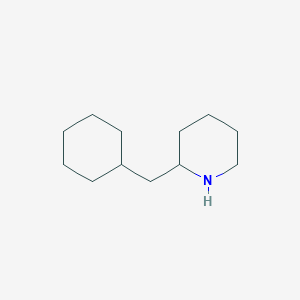

2-(Cyclohexylmethyl)piperidine

Description

Contextual Significance within Piperidine (B6355638) Chemistry and Derivatives

Role as a Structural Motif in Complex Molecule Construction

The 2-(cyclohexylmethyl)piperidine moiety serves as a valuable structural motif in the synthesis of more complex molecules. Its piperidine core provides a versatile scaffold that can be further functionalized. researchgate.net The cyclohexylmethyl group introduces a specific three-dimensional character to the molecule, which can be critical for achieving desired biological activity by influencing how the molecule fits into the binding pocket of a protein or other biological target. acs.org

The synthesis of complex piperidines is an active area of research, with chemists developing new methods to add substituents to the piperidine ring in a controlled and efficient manner. acs.orgnews-medical.net These methods often involve the strategic use of protecting groups and stereoselective reactions to create specific isomers of the desired product. The development of streamlined synthetic routes to complex piperidines is essential for accelerating drug discovery and making these compounds more accessible for research. news-medical.net The presence of the cyclohexylmethyl group in this compound can influence the reactivity of the piperidine ring and guide the stereochemical outcome of subsequent reactions, making it a useful building block in the construction of novel chemical entities.

Research Landscape and Current Trends in Piperidine Analog Synthesis

The synthesis of piperidine analogs is a dynamic field of chemical research, driven by the continual need for new therapeutic agents and research tools. dntb.gov.ua A significant trend in this area is the development of more efficient and cost-effective synthetic methods. news-medical.net This includes the use of novel catalysts, such as those based on iridium or palladium, to facilitate the formation of the piperidine ring and the introduction of various substituents. organic-chemistry.org

Another key trend is the focus on creating complex, three-dimensional molecules. acs.orgnews-medical.net Researchers are moving beyond flat, aromatic structures to explore the chemical space of non-planar molecules like substituted piperidines, which can offer improved pharmacological properties. acs.org This has led to innovative strategies that combine biocatalysis with traditional organic synthesis to achieve high levels of stereoselectivity. news-medical.net The development of methods for the late-stage functionalization of the piperidine core is also a major area of interest, as it allows for the rapid generation of a diverse library of analogs from a common intermediate.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H23N | nih.gov |

| Molecular Weight | 181.32 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 51523-49-0 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| XLogP3-AA | 3.8 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylmethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYVKENYQAXODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohexylmethyl Piperidine and Its Derivatives

Direct Synthesis Strategies

Direct approaches to the synthesis of 2-(cyclohexylmethyl)piperidine and its derivatives often involve the construction of the piperidine (B6355638) ring from acyclic precursors or the modification of a pre-existing piperidine or pyridine (B92270) ring.

One of the most common methods for synthesizing 2-substituted piperidines is the hydrogenation of the corresponding pyridine derivatives . nih.govorganic-chemistry.orgyoutube.com This can be achieved using various transition metal catalysts under hydrogen pressure. While effective, these methods can sometimes require harsh conditions, including high temperatures and pressures, which may not be compatible with sensitive functional groups. nih.gov To circumvent these issues, alternative reduction methods have been developed. For instance, the use of ammonium (B1175870) formate (B1220265) with palladium on carbon provides a milder and efficient route for the reduction of pyridine N-oxides to piperidines. organic-chemistry.org

Another direct strategy is the alkylation of pre-formed piperidine rings . This involves the deprotonation of the piperidine nitrogen followed by reaction with an appropriate electrophile. For example, the synthesis of 1-(cyclohexylmethyl)piperidin-4-amine (B1588210) can be achieved through the direct N-alkylation of piperidin-4-amine with cyclohexylmethyl halides. Similarly, the alkylation of 2-methylpiperidine (B94953) at the nitrogen atom is a common transformation. youtube.com

Cyclization reactions of appropriately functionalized acyclic precursors represent another powerful tool for the direct synthesis of piperidines. nih.govyoutube.com These reactions can be promoted by various reagents and catalysts. For instance, an acid-mediated 6-endo-trig cyclization of enones has been utilized to produce trans-piperidinones with good diastereoselectivity. mdpi.com Radical cyclizations also offer a viable route; for example, 1,6-enynes can undergo intramolecular radical cyclization to yield polysubstituted alkylidene piperidines. nih.gov

Finally, cycloaddition reactions provide a convergent approach to the piperidine core. youtube.com These reactions, such as the [4+2] annulation of imines with allenes, can construct the six-membered ring in a single step with the potential for high stereocontrol. nih.gov

Stereoselective Synthesis Approaches

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with defined biological activity. The development of stereoselective methods for the synthesis of this compound and its derivatives has been a major focus of research.

Asymmetric Catalysis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, has revolutionized the synthesis of chiral compounds. uwindsor.ca This approach is highly desirable due to its efficiency and atom economy. Several sub-disciplines of asymmetric catalysis have been successfully applied to the synthesis of chiral piperidines.

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. mdpi.comnih.gov Chiral amines, phosphoric acids, and N-heterocyclic carbenes are common classes of organocatalysts employed in the asymmetric synthesis of piperidines. mdpi.comnih.govrsc.org

A notable example is the organocatalytic asymmetric [3+3] cycloaddition , which has been effectively used to construct chiral piperidine rings. rsc.org For instance, the reaction of unsaturated aldehydes and enecarbamates catalyzed by a chiral diphenylprolinol silyl (B83357) ether can yield highly enantioenriched piperidine derivatives. rsc.org Similarly, chiral phosphoric acids have been used to catalyze the synthesis of bisindole-piperidine-amino acid hybrids from 3-vinyl indoles and imino esters. nih.gov

Organocatalytic methods have also been developed for the synthesis of more complex piperidine structures, such as spirocyclic piperidones, through one-pot multicomponent reactions. mdpi.com These reactions can proceed with high enantioselectivity, providing access to architecturally complex molecules with multiple stereocenters. mdpi.com

| Catalyst Type | Reaction Type | Substrates | Product | Enantioselectivity (ee) | Yield | Reference |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | 3-Vinyl Indoles, Imino Esters | Bisindole-piperidine-amino acid hybrids | Up to 99% | Up to 70% | nih.gov |

| Chiral Secondary Amine | [3+3] Cycloaddition | Unsaturated Aldehydes, Enecarbamates | Substituted Piperidines | Excellent | High | rsc.org |

| Organocatalyst | Wolff-Michael-Hemiaminalization | Cyclic 2-diazo-1,3-diketones, Amines, α,β-Unsaturated Aldehydes | Spirocyclic Piperidones | Up to 97% | Up to 76% | mdpi.com |

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering a vast toolbox for the construction of complex molecules with high stereoselectivity. catalyst-enabling-synthetic-chemistry.com A variety of metals, including iridium, rhodium, palladium, and copper, have been employed in the asymmetric synthesis of piperidine derivatives.

Asymmetric hydrogenation of pyridinium (B92312) salts is a prominent method for accessing enantioenriched 2-alkylpiperidines. acs.org Chiral iridium catalysts, in conjunction with specific ligands like MeO-BoQPhos, have been shown to be highly effective in this transformation, affording piperidines with high enantiomeric ratios. acs.org

Palladium-catalyzed asymmetric alkene carboamination reactions have been developed for the synthesis of enantioenriched piperidines from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines. mdpi.com These reactions proceed with high yields and enantioselectivities.

Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles provide a powerful route to chiral pyrrolidines and can be extended to piperidine synthesis. catalyst-enabling-synthetic-chemistry.com These reactions often proceed with high levels of regio- and diastereoselectivity.

| Metal Catalyst | Ligand | Reaction Type | Substrates | Product | Enantioselectivity (er) | Reference |

| Iridium | MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkyl-pyridines | Enantioenriched 2-Alkylpiperidines | Up to 93:7 | acs.org |

| Palladium | Chiral Ligand | Asymmetric Alkene Carboamination | Alkenyl/Aryl Bromides, N-Boc-pent-4-enylamines | Enantioenriched Piperidines | High | mdpi.com |

| Copper | Chiral Ligand | Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylides, Dipolarophiles | Chiral Piperidines | High | catalyst-enabling-synthetic-chemistry.com |

Organophotocatalysis has emerged as a powerful strategy in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. researchgate.netrsc.orgresearchgate.net This approach has been successfully applied to the synthesis of piperidine precursors, such as 2-piperidinones.

A metal-free photocatalytic [1+2+3] strategy has been developed for the one-step synthesis of diverse 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.netnih.gov This method is initiated by the single-electron oxidation of an alkene and proceeds through a cascade of bond-forming events to construct the piperidinone ring. researchgate.netnih.gov While this method provides access to the piperidinone core, further reduction would be necessary to obtain the corresponding piperidine.

Enzymes are highly efficient and stereoselective catalysts that operate under mild, environmentally friendly conditions. researchgate.netrsc.orgchemrxiv.orgrsc.org Their application in the synthesis of chiral piperidines has gained significant traction.

Carbonyl reductases have been employed for the stereoselective reduction of 3-substituted 4-oxopiperidines to afford chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess. rsc.orgrsc.org By selecting enzymes with different stereoselectivities, it is possible to access all four stereoisomers of the product. rsc.orgrsc.org

A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines. chemrxiv.orgnih.gov This strategy utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. chemrxiv.orgnih.gov

Furthermore, a hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. rsc.org This process utilizes a transaminase to generate a key reactive intermediate that then undergoes a complexity-building Mannich reaction. rsc.org

| Enzyme | Reaction Type | Substrate | Product | Stereoselectivity | Reference |

| Carbonyl Reductase | Ketone Reduction | tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Chiral 3-Substituted-4-hydroxypiperidines | >99% ee | rsc.orgrsc.org |

| Amine Oxidase/Ene Imine Reductase | Dearomatization Cascade | N-Substituted Tetrahydropyridines | Stereo-defined 3- and 3,4-Substituted Piperidines | High | chemrxiv.orgnih.gov |

| Transaminase | Cascade Reaction | - | 2-Substituted Piperidines | - | rsc.org |

Organophotocatalysis

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available enantiopure starting materials, often derived from natural sources like amino acids or alkaloids, to construct complex chiral molecules. researchgate.netresearchgate.net This strategy is a powerful tool for obtaining enantiomerically pure 2-substituted piperidines.

One common approach involves using L-pipecolinic acid, which possesses a single chiral center, as a precursor for the synthesis of various 2-substituted piperidine alkaloids. researchgate.net For instance, researchers have developed a method for the synthesis of 2-substituted carboxypiperidines starting from amino acids with known stereochemistry. researchgate.net In this method, the piperidine ring is formed through the alkylation of the amine with a dihaloalkane, achieving high yields. researchgate.net

Another example is the synthesis of (+)-α-conhydrine and (–)-sedamine, two piperidine alkaloids, which has been achieved using L-proline-catalyzed α-aminooxylation of aldehydes. researchgate.net The core piperidine structure is constructed via an intramolecular cyclization, demonstrating the utility of chiral pool starting materials in combination with organocatalysis. researchgate.net The Henry-Nef reaction has also been employed in a synergistic protocol to synthesize 2-substituted piperidine and pyrrolidine (B122466) alkaloids from chiral pool precursors. exlibrisgroup.com

Table 1: Examples of Chiral Pool Synthesis for 2-Substituted Piperidines

| Starting Material | Target Compound(s) | Key Reaction(s) | Ref. |

|---|---|---|---|

| L-Pipecolinic acid | 2-Substituted piperidine alkaloids | Not specified | researchgate.net |

| Amino acids | 2-Substituted carboxypiperidines | Alkylation with dihaloalkane | researchgate.net |

| Aldehydes (with L-proline) | (+)-α-Conhydrine, (–)-Sedamine | α-Aminooxylation, Intramolecular cyclization | researchgate.net |

| Chiral pool precursors | 2-Substituted piperidine alkaloids | Henry-Nef reaction | exlibrisgroup.com |

Chiral Auxiliary-Based Methods

Chiral auxiliary-based methods provide another powerful strategy for the asymmetric synthesis of 2-substituted piperidines. This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

A notable example is the "Asymmetric Electrophilic α-Amidoalkylation" (AEαA) reaction. znaturforsch.comuni-muenchen.de This methodology utilizes a chiral N-acyl group as a chiral auxiliary. An N-acyliminium ion, generated in situ from an enamide, reacts with various nucleophiles to yield 2-substituted piperidines with high diastereoselectivity. uni-muenchen.de For instance, the reaction of a chiral N-acyliminium ion precursor with a silyl enol ether in the presence of TiCl4 can achieve a diastereomeric ratio of up to 97:3. uni-muenchen.de

Researchers have extended this concept by using a chiral N-alkylaminocarbonyl substituent as the chiral auxiliary. znaturforsch.com This has been successfully applied to the stereoselective synthesis of α-substituted piperidines. znaturforsch.com The commercial availability of chiral isocyanates facilitates the synthesis of the required piperidine derivatives for this method. znaturforsch.com Furthermore, polymer-supported chiral auxiliaries, such as (-)-8-phenylmenthol, have been developed for the solid-phase synthesis of 2-substituted piperidines, allowing for high yields and good selectivities. researcher.life

Table 2: Chiral Auxiliary-Based Synthesis of 2-Substituted Piperidines

| Chiral Auxiliary | Key Reaction | Diastereoselectivity/Yield | Ref. |

|---|---|---|---|

| N-acyl group | Asymmetric Electrophilic α-Amidoalkylation | Up to 97:3 d.s. | uni-muenchen.de |

| N-alkylaminocarbonyl group | Asymmetric Electrophilic α-Amidoalkylation | Not specified | znaturforsch.com |

| (-)-8-Phenylmenthol (polymer-supported) | Addition of nucleophiles to N-acyliminium ions | 70-84% yield, 4:1-11:1 selectivity | researcher.life |

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of piperidine rings, offering a direct route to this heterocyclic core from acyclic precursors. nih.gov Various strategies, including reductive, radical, electrophilic, and aza-Michael addition reactions, have been developed to effect this transformation.

Reductive Cyclization Strategies

Reductive cyclization methods typically involve the formation of an imine or iminium ion intermediate from an acyclic precursor, which then undergoes intramolecular cyclization and subsequent reduction to afford the piperidine ring. These methods are versatile and can be highly stereoselective.

One approach involves the reductive cyclization of amino acetals prepared via a nitro-Mannich reaction. mdpi.com The diastereoselective Mannich reaction controls the stereochemistry of the final piperidine product, which is retained during the reductive cyclization step. mdpi.com Another strategy is the organocatalytic Mannich reaction followed by reductive cyclization, which has been used for the one-pot synthesis of 2,3-substituted piperidines from an N-PMP aldimine and aqueous glutaraldehyde (B144438) with high yields and excellent enantioselectivities. rsc.org

Electroreductive cyclization offers a green and efficient alternative. beilstein-journals.orgnih.gov This method utilizes the electrochemical reduction of an imine in the presence of a terminal dihaloalkane. beilstein-journals.orgnih.gov The process involves the formation of a radical anion from the imine, followed by nucleophilic attack on the dihaloalkane and subsequent cyclization. beilstein-journals.org This has been successfully demonstrated in a flow microreactor, providing good yields of piperidine derivatives. beilstein-journals.orgresearchgate.net

Radical Cyclization Approaches

Radical cyclization reactions provide a powerful means to construct piperidine rings, often under mild conditions and with good functional group tolerance. nih.govmdpi.com These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated moiety to form the cyclic system.

A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgresearchgate.net The diastereoselectivity of this reaction can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride as the radical mediator. organic-chemistry.orgresearchgate.net Cobalt(II) catalysts have also been employed for the intramolecular radical cyclization of linear amino-aldehydes to produce various piperidines, although the formation of a linear alkene byproduct can occur due to a competitive 1,5-hydrogen transfer process. nih.govmdpi.com

Photoredox catalysis has emerged as a mild and efficient way to initiate radical cyclizations. nih.gov For instance, the use of an organic photoredox catalyst can mediate the formation of an aryl radical from an aryl iodide, which then undergoes regioselective cyclization to form complex spiropiperidines. nih.gov

Electrophilic Cyclization Reactions

Electrophilic cyclization reactions are a common strategy for piperidine synthesis, where an electron-rich moiety within an acyclic precursor attacks an electrophilic site, leading to ring closure. nih.gov These reactions are often mediated by acids or metal catalysts.

For example, the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds can be catalyzed by AlCl₃ to provide trans-2-substituted-4-halopiperidines in high yields and with good diastereoselectivity. organic-chemistry.org Palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization is another effective method, yielding a variety of 3-chloropiperidines with excellent enantioselectivities. organic-chemistry.org

Furthermore, visible light-induced, iodine-catalyzed Csp³–H amination has been developed for the selective synthesis of piperidines. acs.org This method proceeds through two catalytic cycles involving a radical C–H functionalization and an iodine-catalyzed C–N bond formation, effectively favoring piperidine formation over the more common pyrrolidine synthesis. acs.org

Aza-Michael Addition Reactions

The intramolecular aza-Michael addition is a powerful reaction for the formation of piperidine rings, involving the nucleophilic addition of an amine to an electron-deficient alkene or alkyne within the same molecule. ntu.edu.sgrsc.org This reaction can be catalyzed by acids, bases, or organocatalysts.

Organocatalytic asymmetric intramolecular aza-Michael additions have been developed for the synthesis of functionalized 2-substituted piperidines. thieme-connect.com For example, a quinine-derived primary/tertiary diamine in combination with trifluoroacetic acid can catalyze the cyclization of carbamate-protected amines onto enones, affording piperidines in high yields and with excellent enantiomeric ratios. thieme-connect.com

The stereochemical outcome of the aza-Michael addition can be influenced by the reaction conditions and the nature of the substrate. ntu.edu.sg For instance, in the synthesis of (-)-lentiginosine, a double aza-Michael addition was employed, and the diastereoselectivity was found to be sensitive to the presence of an acid catalyst. ntu.edu.sg The reaction can also be part of a tandem sequence, such as a Meyer-Schuster rearrangement followed by an intramolecular aza-Michael addition, to produce a variety of piperidine derivatives. researchgate.net

Table 3: Intramolecular Cyclization Pathways for Piperidine Synthesis

| Cyclization Strategy | Key Features | Example Reaction | Ref. |

|---|---|---|---|

| Reductive Cyclization | Involves imine/iminium ion intermediates; can be highly stereoselective. | Organocatalytic Mannich reaction followed by reductive cyclization. | rsc.org |

| Radical Cyclization | Mild conditions; good functional group tolerance. | Photoredox-catalyzed cyclization of aryl iodides. | nih.gov |

| Electrophilic Cyclization | Mediated by acids or metal catalysts. | Aza-Prins cyclization of N-tosyl homoallylamine. | organic-chemistry.org |

| Aza-Michael Addition | Nucleophilic addition of an amine to an activated C=C or C≡C bond. | Organocatalytic asymmetric cyclization of enone carbamates. | thieme-connect.com |

Hydroamination Reactions

Hydroamination, the addition of an amine's N-H bond across a carbon-carbon multiple bond, presents an atom-economical approach to synthesizing piperidines. wikipedia.org This method can be performed intramolecularly to form heterocyclic rings or intermolecularly. wikipedia.org While some hydroaminations occur without a catalyst, particularly with electrophilic alkenes, most require a catalyst to proceed efficiently. wikipedia.org

Catalysts for hydroamination reactions are diverse and include:

pH-extremal conditions: Strong Brønsted acids or bases can catalyze the reaction. For instance, the ethylation of piperidine with ethene can be achieved using a strong base. wikipedia.org

Weakly-coordinating metals: Salts of alkali, alkaline-earth, rare-earth, and early transition metals like titanium and zirconium are effective. wikipedia.org Zeolites have also been employed. wikipedia.org The mechanism often involves the insertion of the alkene into a metal-nitrogen bond, followed by protonolysis to release the product and regenerate the catalyst. wikipedia.org

Late transition-metal complexes: Palladium, rhodium, and iridium complexes have been utilized. For example, palladium-catalyzed intermolecular hydroamination of vinyl arenes with anilines yields Markovnikov products. acs.org In contrast, rhodium-catalyzed reactions can produce anti-Markovnikov products. acs.org

Enantioselective intramolecular hydroamination of alkenes and alkynes has been achieved using various catalysts, including lanthanide complexes with chiral ligands and palladium catalysts with chiral phosphine (B1218219) ligands, to produce chiral pyrrolidines and piperidines. nih.gov For example, Yamamoto and coworkers developed a method for the enantioselective synthesis of piperidines via palladium-catalyzed intramolecular alkyne hydroamination, achieving good yields and enantioselectivities. nih.gov

Aza-Prins Type Cyclizations

The aza-Prins cyclization is a powerful method for constructing the piperidine ring system. This reaction typically involves the cyclization of a homoallylic amine with an aldehyde or ketone, often promoted by a Lewis or Brønsted acid. thieme-connect.comresearchgate.net This process leads to the formation of 4-hydroxypiperidine (B117109) derivatives. rsc.org

Key features of aza-Prins cyclizations include:

Diastereoselectivity: The reaction often proceeds with high diastereoselectivity, allowing for the controlled synthesis of specific stereoisomers. For instance, a highly diastereoselective synthesis of cis-4-hydroxypiperidines has been reported. rsc.org

Substrate Scope: The reaction tolerates a wide range of functional groups on both the homoallylic amine and the carbonyl partner. thieme-connect.com This includes the use of gem-disubstituted homoallylic amines and ketoaldehydes, which expands the scope of the reaction to create piperidines with quaternary stereocenters. rsc.org

Catalysis: Various catalytic systems have been developed, including Lewis acids (e.g., SnCl₄, ZrCl₄), Brønsted acids (e.g., HCl, acetic acid), and synergistic combinations of both. thieme-connect.comresearchgate.netrsc.orgresearchgate.net For example, a metal-free cascade N-acyliminium ion/aza-Prins cyclization promoted by acetic acid has been developed for the synthesis of fused tricyclic piperidines. rsc.org

One-Step Transformation: This method allows for the formation of multiple bonds in a single step, making it an efficient strategy for building complex piperidine structures. thieme-connect.com

Recent advancements have focused on expanding the utility of the aza-Prins reaction, including its application in the synthesis of C-2 functionalized piperidines bearing tetrasubstituted or spirocyclic carbon stereocenters. researchgate.net

Ring Transformation and Rearrangement Strategies

Ring-Opening Reactions of Precursor Heterocycles

The synthesis of 2-substituted piperidines can be achieved through the ring-opening of smaller, strained heterocyclic precursors. A notable example is the use of aziridines. Alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent can yield 2-alkylsubstituted piperidines in moderate to high yields. researchgate.net This strategy allows for carbon-carbon bond formation on a "non-activated" aziridine (B145994) through a regio- and stereo-selective ring-opening of the aziridinium ion intermediate. researchgate.net

Another approach involves the ring expansion of aziridines. For example, the tosylate of 4-(aziridin-2-yl)butan-1-ol (B12065443) can undergo intramolecular cyclization to form a transient bicyclic aziridinium tosylate, which is then opened by a nucleophile to yield a substituted piperidine. researchgate.net This ring expansion strategy has proven useful for the asymmetric synthesis of biologically active alkaloids. researchgate.net

Skeletal Rearrangements Yielding the Piperidine Core

Skeletal rearrangements offer a sophisticated method for constructing the piperidine framework, often from more readily accessible cyclic systems. These transformations can involve complex bond reorganizations to create the desired piperidine ring.

One such strategy is the aza-Claisen rearrangement. A stereoselective synthesis of the piperidine alkaloid (+)-α-conhydrine has been developed utilizing a palladium(II)-catalyzed, ether-directed aza-Claisen rearrangement as a key step. researchgate.net

More recently, the concept of "skeletal editing" has emerged, which involves precise atom-level modifications of a molecular framework. rsc.org This can include ring contraction of larger rings to form smaller ones. For example, piperidines can be converted to pyrrolidine derivatives via an oxidative rearrangement with a hypervalent iodine reagent. rsc.org While this example shows a contraction, the underlying principles of skeletal rearrangement can be applied to construct piperidine rings from other cyclic precursors. For instance, a one-carbon insertion strategy has been used to convert pyrroles into pyridines, which can then be reduced to piperidines. acs.org

Modern Synthetic Techniques (e.g., One-Pot Reactions, Flow Chemistry)

Modern synthetic methodologies like one-pot reactions and flow chemistry offer significant advantages in terms of efficiency, scalability, and safety for the synthesis of this compound and its derivatives.

One-Pot Reactions: One-pot syntheses combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste. Several one-pot methods for synthesizing highly functionalized piperidines have been developed. researchgate.net For example, a three-component condensation of a pyrrolo[3,2-c]pyridine scaffold, a secondary amine, and formaldehyde (B43269) has been used to synthesize Mannich bases, including a derivative with a 2-(cyclohexylmethyl) substituent. nih.gov Another example is the organocatalytic Mannich reaction-reductive cyclization of an aldimine with glutaraldehyde to produce 2,3-substituted piperidines with high enantioselectivity. rsc.org A tandem protocol involving amide activation, reduction of the resulting nitrilium ion, and intramolecular nucleophilic substitution provides a facile route to N-substituted piperidines from halogenated amides in a one-pot reaction. mdpi.com

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers enhanced control over reaction parameters, improved safety, and easier scalability. A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. organic-chemistry.orgacs.org This method utilizes the reaction of an N-(tert-butylsulfinyl)-bromoimine with a Grignard reagent to produce various functionalized piperidines in high yields (>80%) and excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.org The process has been successfully scaled up, demonstrating its practical utility for producing enantioenriched α-substituted piperidines. organic-chemistry.orgacs.org

Flow chemistry has also been combined with electrochemistry for piperidine synthesis. An electrochemical flow cell has been used for the efficient and scalable methoxylation of N-formylpiperidine, which serves as a precursor for introducing substituents at the 2-position. nih.gov Additionally, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to be an efficient method for synthesizing piperidine derivatives. beilstein-journals.org

| Technique | Description | Advantages | Reference(s) |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolation of intermediates. | Increased efficiency, reduced waste, time and cost savings. | researchgate.netnih.govrsc.orgmdpi.com |

| Flow Chemistry | Reactions are conducted in a continuous stream. | Precise control over reaction parameters, enhanced safety, improved scalability, higher yields and selectivity. | organic-chemistry.orgacs.orgnih.govbeilstein-journals.org |

| Electrochemistry in Flow | Utilizes electrochemical methods within a continuous flow system. | Green and efficient, avoids toxic reagents, scalable. | nih.govbeilstein-journals.org |

Exploration of Reaction Pathways and Intermediates

The reaction pathways of this compound and its derivatives are often influenced by the reaction conditions and the nature of the reactants. In transition-metal-catalyzed reactions, the specific pathways can be complex, involving various intermediates.

For instance, in palladium-catalyzed aminoarylation reactions of alkenes, the proposed mechanism involves the oxidative addition of an aryl bromide to a palladium(0) complex. olemiss.edu This is followed by coordination of the amine and dehydrobromination to form a palladium-amido species. olemiss.edu Subsequent insertion of the alkene into the Pd-N bond generates a Pd-alkyl intermediate, which then undergoes reductive elimination to yield the cyclized amine product. olemiss.edu

In rhodium-catalyzed hydroamination reactions, mechanistic studies suggest that the reaction can proceed through the insertion of an alkene into a Pd-H bond, forming a η³-benzyl species. acs.org This is then followed by external nucleophilic attack by the amine. acs.org

Some reactions may proceed through radical intermediates. For example, certain hydroamination reactions are proposed to occur via a radical mechanism, which allows for the formation of sterically hindered amines from stable tertiary alkyl radicals. acs.org

Selectivity Studies in Chemical Transformations

Selectivity is a critical aspect of the chemical transformations involving this compound and its derivatives. The structural features of the molecule, including the bulky cyclohexylmethyl group, can significantly influence the regioselectivity, diastereoselectivity, and enantioselectivity of reactions.

Regioselectivity

Regioselectivity refers to the preference for bond-making or breaking at one position over all other possible positions. In the functionalization of piperidine rings, controlling the site of reaction (e.g., C2, C3, or C4) is a significant challenge. nih.gov The electronic properties of the nitrogen atom and the steric hindrance posed by substituents play a crucial role in directing incoming reagents to a specific position. nih.gov

For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidines. nih.gov The choice of catalyst and the nature of the protecting group on the piperidine nitrogen can direct the functionalization to either the C2 or C4 position. nih.gov C2 functionalization is often electronically favored but sterically hindered, while C4 functionalization can be achieved by overriding the electronic preference for C2 with a sterically demanding catalyst and nitrogen-protecting group. nih.gov

The regioselectivity of nucleophilic ring-opening of bicyclic aziridinium ions derived from piperidine precursors is also noteworthy. researchgate.net These reactions can be highly regioselective, allowing for the synthesis of specifically substituted piperidines. researchgate.net

Diastereoselectivity

Diastereoselectivity is the preferential formation of one diastereomer over another. In the synthesis of substituted piperidines, controlling the relative stereochemistry of multiple chiral centers is crucial.

The reduction of substituted pyridines to piperidines can exhibit high diastereoselectivity. For example, the hydrogenation of 2,5-disubstituted pyridines using a borenium catalyst has been shown to be highly cis-selective. mdpi.com Similarly, the reduction of 3-pyridylcyclobutanones can lead to the corresponding alcohols and amines with high diastereoselectivity. researchgate.net

Furthermore, the diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of 1,5-diketone monoximes, yielding a single diastereomer as a racemic mixture. ajchem-a.com

Enantioselectivity

Enantioselectivity, the formation of one enantiomer in preference to the other, is a key goal in modern organic synthesis, particularly for the preparation of chiral drugs. Derivatives of this compound can be synthesized enantioselectively or used as chiral ligands or auxiliaries to induce enantioselectivity in other reactions.

Chiral thiourea (B124793) catalysts have been shown to be effective in promoting Mannich-type additions to cyclic nitrones, providing 2-substituted piperidine derivatives with high enantioselectivity (up to 98% ee). nih.gov In these reactions, the bifunctional nature of the catalyst, capable of hydrogen bonding, is crucial for achieving high levels of stereocontrol. nih.gov

The enantioselective synthesis of 3-substituted piperidines has been accomplished through a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a phenyl pyridine-1(2H)-carboxylate. tmc.edu This method provides access to a wide variety of enantioenriched 3-piperidines with excellent enantioselectivity. tmc.edu

Specific Reaction Classes

Oxidation Reactions

The oxidation of this compound and its derivatives can occur at several sites, including the piperidine nitrogen and the C-H bonds of the cyclohexyl and piperidine rings.

The piperidine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).

The C-H bonds of the hydrocarbon framework can also be oxidized. For instance, the electrochemical oxidation of unactivated C-H bonds using a quinuclidine (B89598) mediator has been shown to be a practical method for selectively functionalizing methylene (B1212753) and methine moieties. acs.org This method has broad scope and tolerates a variety of functional groups. acs.org

Below is a table summarizing the oxidation of a related piperidine derivative:

| Reactant | Oxidizing Agent | Product | Reference |

| N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine | Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) | Corresponding N-oxide |

Reductive Processes

The synthesis of this compound and related structures often involves reductive processes. A primary method for its formation is the catalytic hydrogenation of 2-(cyclohexylmethyl)pyridine. asianpubs.org This transformation typically employs catalysts like platinum oxide (PtO₂) in a protic solvent such as glacial acetic acid under hydrogen pressure. asianpubs.org The hydrogenation of the pyridine ring leads to the corresponding piperidine derivative. asianpubs.orgdtic.mil

Electrocatalytic hydrogenation presents an alternative approach, offering milder reaction conditions at ambient temperature and pressure. nih.gov For instance, the electrocatalytic hydrogenation of pyridine to piperidine has been achieved using a carbon-supported rhodium catalyst. nih.gov

Reductive amination is another key strategy. For example, 1-(Cyclohexylmethyl)piperidin-4-amine can be synthesized through the reductive amination of 1-(cyclohexylmethyl)piperidin-4-one. vulcanchem.com This process involves reacting the ketone with an ammonia (B1221849) source to form an imine intermediate, which is then reduced using agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or catalytic hydrogenation (H₂/Pd). vulcanchem.com Similarly, piperidones can be reduced to piperidines using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride. dtic.mil

A study by S.C. Shim et al. demonstrated the use of ethanolic tetracarbonylhydridoferrate as a selective reducing agent in the reductive amination of dicarbonyl compounds with primary amines to form N-substituted piperidines. koreascience.kr

Table 1: Reductive Synthesis Approaches for Piperidine Derivatives

| Precursor | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Substituted Pyridines | PtO₂, H₂ | Substituted Piperidines | asianpubs.org |

| Pyridine | Rh/C (Electrocatalytic) | Piperidine | nih.gov |

| 1-(Cyclohexylmethyl)piperidin-4-one | NaBH₄, NaCNBH₃, or H₂/Pd | 1-(Cyclohexylmethyl)piperidin-4-amine | vulcanchem.com |

| Piperidones | LiAlH₄, NaBH₄ | Piperidines | dtic.mil |

| Dicarbonyl Compounds + Primary Amines | Ethanolic tetracarbonylhydridoferrate | N-substituted Piperidines | koreascience.kr |

Carbon-Carbon Bond Formation (e.g., Alkylation, Cycloaddition)

Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the extension of molecular frameworks. sigmaaldrich.com In the context of this compound and its analogues, alkylation is a common C-C bond-forming reaction. For instance, the nitrogen atom of the piperidine ring can be alkylated. olemiss.edu In one study, 4-Benzylidenepiperidine was N-alkylated with cyclohexylmethyl bromide in the presence of potassium carbonate (K₂CO₃) to yield 1-(Cyclohexylmethyl)-4-benzylidenepiperidine. olemiss.edu This highlights the nucleophilic character of the piperidine nitrogen facilitating bond formation with an alkyl halide.

Cycloaddition reactions represent another powerful tool for constructing cyclic systems. libretexts.orgopenstax.org The Diels-Alder reaction, a [4+2] cycloaddition, is particularly useful for forming six-membered rings. libretexts.orgnumberanalytics.com While direct cycloaddition involving the simple this compound is not prominently documented, derivatives can participate in such transformations. For example, intramolecular Diels-Alder reactions of N-allyl-N-(2-furylmethyl)amides have been described, leading to complex tricyclic systems that contain a nitrogen atom, showcasing a pathway to build upon a core structure related to functionalized piperidines. researchgate.net These reactions are fundamental in creating molecular complexity from simpler precursors. libretexts.orgwikipedia.org

Derivatization Strategies for Structural Modification

The modification of the this compound scaffold allows for the synthesis of a diverse range of derivatives, enabling the fine-tuning of its chemical and physical properties.

Modification of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for derivatization.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides. For example, the N-alkylation of 4-aminopiperidine (B84694) with cyclohexylmethyl bromide is a potential route to synthesize 1-(cyclohexylmethyl)piperidin-4-amine. vulcanchem.com This reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as acetonitrile. vulcanchem.com To achieve selective mono-alkylation, especially in molecules with multiple reactive sites, protection-deprotection strategies are often employed. vulcanchem.com The use of a tert-butoxycarbonyl (Boc) protecting group is a common tactic. vulcanchem.com

N-Acylation: The nitrogen can also be acylated using acyl chlorides or other acylating agents. This reaction introduces an amide functionality, which can alter the electronic and steric properties of the molecule. For instance, 1-(Cyclohexylmethyl)piperidin-4-amine can undergo acylation on the primary amino group, but similar reactions on the piperidine nitrogen are also well-established in related systems. vulcanchem.com

Transformations on the Cyclohexylmethyl Moiety

While less common than modifications to the piperidine ring, the cyclohexylmethyl group can also be a target for transformation.

Functionalization of the Cyclohexyl Ring: The saturated cyclohexyl ring is generally unreactive. However, introducing functional groups can be achieved through various synthetic strategies, often starting from a functionalized precursor before the formation of the piperidine ring. For example, using a cyclohexanecarboxylic acid derivative or a cyclohexanone (B45756) precursor allows for the introduction of functionality that is carried through the synthesis.

Oxidation: The cyclohexyl ring can potentially be oxidized under specific conditions, although this can be challenging without cleaving the ring or affecting other parts of the molecule. More controlled oxidations would typically require the pre-existence of activating groups on the ring.

Catalytic Role of this compound and Related Derivatives

Piperidine and its derivatives are well-known organocatalysts, capable of catalyzing a variety of organic transformations.

Evaluation in Organic Condensation Reactions

Piperidine is a classic catalyst for the Knoevenagel condensation, a reaction that involves the condensation of an active methylene compound with a carbonyl group. researchgate.netresearchgate.netorganic-chemistry.org The basicity of the piperidine nitrogen is key to its catalytic activity, as it facilitates the deprotonation of the active methylene compound to generate a nucleophilic enolate. organic-chemistry.org

Studies have shown that piperidine and related cyclic amines like pyrrolidine can effectively catalyze the Knoevenagel condensation between aldehydes and compounds like thiazolidine-2,4-dione. juniperpublishers.com In one comparative study, pyrrolidine showed slightly higher catalytic activity than piperidine for this transformation. juniperpublishers.com The catalytic efficiency can be influenced by the structure of the amine catalyst and the reaction conditions.

Derivatives of piperidine have been incorporated into polymeric networks to create heterogeneous catalysts for condensation reactions. For example, piperidine methacrylate (B99206) has been polymerized and used as a catalyst for the Knoevenagel condensation of curcumin (B1669340) with various aldehydes in a microfluidic reactor system. mdpi.com This approach facilitates catalyst recovery and reuse.

Table 2: Piperidine Derivatives in Catalysis

| Catalyst Type | Reaction | Reactants | Key Finding | Reference |

|---|---|---|---|---|

| Piperidine | Knoevenagel Condensation | Salicylaldehyde, Triethylphosphonoacetate | Effective catalysis in refluxing toluene. | researchgate.net |

| Piperidine / Pyrrolidine | Knoevenagel Condensation | Thiazolidine-2,4-dione, Substituted Benzaldehydes | Pyrrolidine showed higher conversion rates than piperidine. | juniperpublishers.com |

| Poly(piperidine methacrylate) | Knoevenagel Condensation | Curcumin, 4-Nitrobenzaldehyde | Successful use of a polymeric piperidine-based catalyst in a microfluidic reactor. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylmethyl Piperidine

Investigation as a Catalyst in Other Chemical Processes

A thorough review of scientific literature reveals a notable absence of dedicated research into the catalytic applications of 2-(Cyclohexylmethyl)piperidine. While the broader class of piperidine (B6355638) derivatives has been a subject of interest in catalysis, specific studies detailing the efficacy and mechanistic pathways of this compound as a catalyst in various chemical processes are not present in the current body of published research.

The parent compound, piperidine, is known to function as a basic organocatalyst in several transformations, such as Knoevenagel condensations and Michael additions, primarily through the formation of enamine or iminium ion intermediates. researchgate.netnih.govrsc.org Theoretical studies have explored the mechanistic aspects of piperidine-catalyzed reactions, for instance, in [3+2] cycloadditions, providing insights into the role of the amine in lowering activation barriers. nih.govrsc.org

However, the influence of the 2-substituted cyclohexylmethyl group on the catalytic potential of the piperidine ring has not been experimentally investigated or reported. This substituent introduces significant steric bulk near the nitrogen atom, which would be expected to profoundly impact its ability to act as a catalyst compared to the unsubstituted piperidine. This steric hindrance could potentially alter reaction pathways, affect stereoselectivity, or inhibit catalytic activity altogether.

Currently, there are no published research findings detailing the investigation of this compound as a catalyst in specific chemical processes. Consequently, no data on its performance, including reaction yields, conditions, or substrate scope, is available.

Due to the lack of experimental data on the catalytic use of this compound, no data tables can be generated.

Conformational Analysis of 2 Cyclohexylmethyl Piperidine and Its Derivatives

Conformational Preferences of the Piperidine (B6355638) Ring System

The piperidine ring, a six-membered saturated heterocycle, is the core of 2-(cyclohexylmethyl)piperidine. Its conformational behavior is analogous to that of cyclohexane (B81311), with a strong preference for non-planar structures to alleviate ring strain.

Chair, Boat, and Skew-Boat Conformations

Like cyclohexane, the piperidine ring can adopt several key conformations, including the chair, boat, and skew-boat (or twist-boat) forms. The chair conformation is the most stable and, therefore, the most populated form for piperidine and its simple derivatives. colab.wsresearchgate.net This preference is attributed to the minimization of both angular and torsional strain, with all bond angles close to the ideal tetrahedral angle and staggered arrangements of substituents on adjacent carbon atoms.

The boat conformation is considerably less stable than the chair due to significant torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The skew-boat, or twist-boat, conformation is a more stable intermediate between boat forms, alleviating some of the flagpole interactions. spcmc.ac.in While less stable than the chair, the twist-boat can be a populated conformation, particularly in substituted or fused ring systems where other steric interactions come into play. spcmc.ac.inacs.org

Energetics of Conformational Isomerism

The energy differences between the various conformations of the piperidine ring dictate their relative populations at equilibrium. The chair conformation is the global energy minimum. The energy barrier for the interconversion from a chair to a skew-boat conformation is approximately 10.5 kcal/mol. researchgate.net The skew-boat conformer itself is a local energy minimum, lying about 5.5 to 7.2 kcal/mol higher in energy than the chair form. researchgate.netspcmc.ac.in The boat conformation represents a transition state between skew-boat forms and is about 1.0-1.5 kcal/mol higher in energy than the twist-boat. spcmc.ac.in

In unsubstituted piperidine, two distinct chair conformations are possible, differing in the orientation of the N-H bond, which can be either axial or equatorial. The equatorial conformation is generally found to be more stable by approximately 0.2 to 0.72 kcal/mol in the gas phase and nonpolar solvents. wikipedia.orgrsc.org However, in polar solvents, the axial conformer can become more stable. wikipedia.org

Influence of Substituents on Ring Conformation

The introduction of substituents onto the piperidine ring significantly influences its conformational equilibrium. The size and nature of the substituent, as well as its position on the ring, determine the preferred conformation by introducing new steric and electronic interactions.

For a 2-substituted piperidine like this compound, the bulky cyclohexylmethyl group will have a strong preference for the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). This preference for an equatorial substituent is a general principle in the conformational analysis of substituted cyclohexanes and piperidines.

However, the nature of the substituent on the nitrogen atom also plays a crucial role. For instance, in N-acylpiperidines, a phenomenon known as pseudoallylic strain can favor an axial orientation for a 2-substituent. acs.org This effect arises from the partial double-bond character of the N-C(O) bond, which increases steric hindrance with an equatorial substituent at the C-2 position. acs.org Studies have shown that for some N-acyl-2-methylpiperidines, the axial conformer can be favored by up to 3.2 kcal/mol. acs.org

Furthermore, the presence of multiple substituents can lead to complex conformational behavior. For example, in certain N-nitroso-2,6-disubstituted piperidin-4-ones, an equilibrium mixture of boat and chair conformations has been observed. researchgate.netias.ac.in In some cases, the boat conformation can even become the major conformer. researchgate.net The presence of small spirocyclic rings adjacent to the piperidine ring can also alter the typical equatorial preference of substituents. chemrxiv.org

Conformational Dynamics and Inversion Barriers

The different conformations of the piperidine ring are not static but are in a constant state of interconversion. The two primary dynamic processes are ring inversion and nitrogen inversion.

Ring inversion is the process by which one chair conformation converts into the other. This process has a relatively high energy barrier, typically around 10.4 kcal/mol for piperidine, which is similar to that of cyclohexane. spcmc.ac.inwikipedia.org Computational studies on piperidine have calculated this barrier to be around 50 kJ/mol (approximately 12 kcal/mol). researchgate.net

Nitrogen inversion involves the flipping of the nitrogen atom's lone pair of electrons, which can also lead to the interconversion of axial and equatorial N-substituents. This process generally has a much lower energy barrier than ring inversion, estimated to be around 6.1 kcal/mol for piperidine. wikipedia.org In certain morphine alkaloids containing a piperidine ring, this barrier is even lower, in the range of 6.0-6.5 kcal/mol. nih.gov The rate of these inversions is temperature-dependent, with higher temperatures leading to faster interconversion. psu.edu

Stereochemical Implications of Conformational States

The conformational state of this compound and its derivatives has significant stereochemical implications. The spatial relationship between the substituents on the piperidine ring is dictated by the ring's conformation.

In the preferred chair conformation, substituents can be either axial or equatorial. The relative orientation of these substituents (cis or trans) is determined by their positions on the ring and whether they are axial or equatorial. For example, in a 1,2-disubstituted piperidine, a cis relationship corresponds to one axial and one equatorial substituent, while a trans relationship corresponds to either two axial or two equatorial substituents.

The stereochemistry of the molecule can, in turn, influence its biological activity. The specific three-dimensional arrangement of atoms is often crucial for binding to biological targets such as receptors and enzymes. nih.govnih.gov For instance, the analgesic activity of 4-anilidopiperidine derivatives is influenced by the conformational factors of the piperidine ring. nih.gov The stereochemical orientation of substituents can affect how a molecule fits into a binding pocket, with even subtle changes in conformation potentially leading to significant differences in biological response. nih.gov

Intermolecular Interactions Affecting Conformation in Solid State

In the solid state, the conformation of a molecule is not only determined by intramolecular forces but also by intermolecular interactions within the crystal lattice. X-ray crystallography is a powerful technique for determining the precise solid-state conformation and packing of molecules.

For piperidine derivatives, the piperidine ring generally adopts a chair conformation in the solid state. scienceopen.com Studies on related compounds show that bulky substituents tend to occupy equatorial positions to minimize steric strain. The crystal packing is often stabilized by a network of intermolecular interactions, most commonly hydrogen bonds.

| Parameter | Value | Reference |

| Piperidine Ring Conformations | ||

| Most Stable Conformation | Chair | colab.wsresearchgate.net |

| Energetics of Conformational Isomerism | ||

| Chair to Skew-Boat Energy Barrier | ~10.5 kcal/mol | researchgate.net |

| Skew-Boat Energy Relative to Chair | 5.5 - 7.2 kcal/mol | researchgate.netspcmc.ac.in |

| N-H Equatorial vs. Axial Stability | Equatorial favored by 0.2-0.72 kcal/mol | wikipedia.orgrsc.org |

| Conformational Dynamics | ||

| Ring Inversion Barrier | ~10.4 kcal/mol | wikipedia.org |

| Nitrogen Inversion Barrier | ~6.1 kcal/mol | wikipedia.org |

Advanced Spectroscopic Characterization of 2 Cyclohexylmethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govgoogle.comnist.govnih.govceitec.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-(Cyclohexylmethyl)piperidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed picture of the molecular framework can be constructed.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)nih.govgoogle.comnih.govceitec.cz

One-dimensional NMR provides fundamental information about the chemical environment of each unique nucleus within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the upfield region, corresponding to the aliphatic protons of the piperidine (B6355638) and cyclohexyl rings. The protons on the piperidine ring typically appear in the range of δ 2.5-3.0 ppm for those adjacent to the nitrogen and δ 1.4-1.8 ppm for the remaining methylene (B1212753) groups. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons of the cyclohexylmethyl group will exhibit complex multiplets between δ 0.8 and 1.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the piperidine ring are expected to resonate in the range of δ 25-60 ppm, with the carbons adjacent to the nitrogen appearing more downfield. The carbons of the cyclohexyl ring and the methylene bridge will also appear in the aliphatic region, typically between δ 25 and 40 ppm.

¹⁵N NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, obtaining ¹⁵N NMR spectra can be challenging. However, it provides direct information about the electronic environment of the nitrogen atom. For a secondary amine like this compound, the ¹⁵N chemical shift is expected to be in the range of δ 0 to -50 ppm relative to liquid ammonia (B1221849). nist.gov This value can be influenced by solvent and protonation state. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2-H | 2.5 - 2.7 (m) | 55 - 60 |

| Piperidine C6-Hax | 2.9 - 3.1 (m) | 46 - 48 |

| Piperidine C6-Heq | 2.5 - 2.7 (m) | 46 - 48 |

| Piperidine C3, C4, C5-H | 1.4 - 1.8 (m) | 24 - 27 |

| -CH₂- (bridge) | 1.2 - 1.4 (m) | 40 - 45 |

| Cyclohexyl C1'-H | 1.5 - 1.7 (m) | 35 - 38 |

| Cyclohexyl C2'-C6'-H | 0.8 - 1.8 (m) | 26 - 33 |

| N-H | Variable (br s) | - |

Note: These are predicted values based on data from structurally related compounds and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY)nist.govnih.gov

Two-dimensional NMR techniques are invaluable for assigning the complex proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the protons on C2 and C3, C3 and C4, C4 and C5, and C5 and C6 of the piperidine ring. Similarly, correlations would be seen among the protons of the cyclohexyl ring and between the bridge methylene protons and the adjacent methine proton of the cyclohexyl ring. rsc.orgqorganica.es

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. The HSQC spectrum would allow for the unambiguous assignment of each carbon signal to its attached proton(s). researchgate.nethmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected from the N-H proton to the adjacent carbons of the piperidine ring (C2 and C6) and the bridging methylene carbon. ceitec.czresearchgate.net

Mass Spectrometry (MS)nih.govgoogle.comnih.govceitec.cz

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)nih.gov

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. aip.org For this compound (C₁₂H₂₃N), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 182.1903.

Ionization Techniques (e.g., ESI, APCI, EI)nih.govgoogle.comnih.govceitec.cz

Different ionization techniques can be employed to generate ions for mass analysis, each providing unique information.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules and typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. qorganica.es This is useful for confirming the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another relatively soft ionization method that is suitable for less polar compounds. It also tends to produce a prominent [M+H]⁺ ion. qorganica.es

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and library matching. Common fragmentation pathways for this compound would likely involve the loss of the cyclohexylmethyl group or cleavage of the piperidine ring. ceitec.cz

Table 2: Expected Mass Spectrometry Data for this compound

| Ionization Technique | Expected Ion(s) | Notes |

| ESI/APCI | [M+H]⁺ (m/z ≈ 182.19) | Confirms molecular weight. |

| EI | M⁺ (m/z ≈ 181), [M-C₆H₁₁]⁺ (m/z ≈ 98), [C₆H₁₁CH₂]⁺ (m/z ≈ 97) | Provides a characteristic fragmentation pattern for structural identification. |

Infrared (IR) Spectroscopygoogle.comnih.govceitec.cz

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H and C-H bonds.

The key expected IR absorptions are:

N-H stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H stretch (sp³): Strong absorptions in the range of 2850-3000 cm⁻¹, corresponding to the C-H bonds of the piperidine and cyclohexyl rings.

C-H bend: Absorptions in the 1440-1470 cm⁻¹ region due to the scissoring and bending vibrations of the CH₂ groups.

N-H bend: A moderate absorption around 1590-1650 cm⁻¹.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend | 1440 - 1470 | Medium |

| N-H Bend | 1590 - 1650 | Medium |

X-ray Diffraction and Crystallographyiucr.orgiucr.orgresearchgate.net

X-ray crystallography is a powerful non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azom.com By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. azom.comarizona.edu

While a crystallographic study for the parent compound this compound was not found in the reviewed literature, a detailed analysis of a closely related derivative, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one , provides significant insight into the structural characteristics the cyclohexylmethylpiperidine moiety can adopt.

Single-Crystal X-ray Structure Determinationiucr.orgiucr.orgresearchgate.net

The crystal structure of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one was determined from a yellow needle-like single crystal at a temperature of 100 K. researchgate.net The compound crystallizes in the monoclinic system with the space group I2/a. researchgate.net The analysis revealed that the cyclohexyl group adopts a stable chair conformation. iucr.orgresearchgate.net The nine-membered heterobicyclic system attached to the cyclohexylmethyl group is nearly planar. iucr.orgiucr.orgresearchgate.net

Table 1: Crystal Data and Structure Refinement for 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one researchgate.net

| Parameter | Value |

| Chemical formula | C₁₅H₁₅F₃N₂O₃S |

| Formula weight | 360.35 g/mol |

| Crystal system | Monoclinic |

| Space group | I2/a |

| a (Å) | 21.9709 (15) |

| b (Å) | 5.1271 (4) |

| c (Å) | 27.022 (2) |

| β (°) | 93.633 (4) |

| Volume (ų) | 3037.8 (4) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Calculated density (Mg m⁻³) | 1.576 |

| R[F² > 2σ(F²)] | 0.042 |

| wR(F²) | 0.116 |

Data sourced from the crystallographic information file for the specified compound. researchgate.net

Analysis of Hydrogen Bonding and Supramolecular Featuresiucr.orgiucr.org

The crystal packing of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one is primarily influenced by weak intermolecular C—H⋯O hydrogen bonds. iucr.org These interactions lead to the formation of centrosymmetric dimers, creating an R²₂(10) ring motif. researchgate.net Specifically, a hydrogen atom from the electron-deficient benzene (B151609) ring of one molecule forms a hydrogen bond with the carbonyl oxygen atom of an adjacent, symmetry-related molecule. iucr.orgresearchgate.net

Beyond this primary hydrogen bonding, the crystal structure also exhibits a short intermolecular O⋯N contact of 2.87 Å between molecules related by a 2₁ screw symmetry. iucr.orgiucr.org Close packing of the cyclohexyl groups results in significant H⋯H contacts. iucr.org The packing index for the crystal structure is calculated to be 71.6%. iucr.orgiucr.org

Table 2: Hydrogen-Bond Geometry (Å, °) for 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one iucr.org

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C4—H4···O1ⁱ | 0.95 | 2.55 | 3.425 (3) | 154 |

Symmetry code: (i) −x + 1/2, −y − 1/2, −z + 1/2. D, donor; A, acceptor. iucr.org

Hirshfeld Surface Analysisiucr.orgiucr.orgresearchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. researchgate.net For 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, this analysis confirms the dominance of O⋯H contacts. iucr.orgresearchgate.net

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one

| Intermolecular Contact | Contribution (%) |

| H···H | 84.1 |

| O···H/H···O | 8.3 |

| C···H/H···C | 7.6 |

Data derived from fingerprint plots in the published study. researchgate.net The red areas on the dₙₒᵣₘ mapped surface indicate contacts shorter than the van der Waals radii, corresponding to the C—H···O hydrogen bonds. researchgate.net

Advanced Spectroscopic Methods for Conformational Elucidationrsc.orgmdpi.com

To fully understand the flexibility and preferred shapes of a molecule like this compound, which has multiple rotatable bonds, advanced spectroscopic techniques are required. These methods can distinguish between different stable conformations (conformers) and provide detailed information about their structures and relative energies. rsc.orgmdpi.comrsc.org

Conformer-Specific Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopyrsc.orgresearchgate.net

While no VUV-MATI studies have been published specifically for this compound, the technique has been successfully applied to its core structural component, piperidine, demonstrating its power for conformational analysis. rsc.org VUV-MATI spectroscopy is a high-resolution technique that provides detailed vibrational spectra of the cation of a specific, pre-selected conformer. rsc.org

The process involves using a tunable vacuum ultraviolet laser to ionize the molecule. By carefully scanning the laser energy near the ionization threshold, a spectrum is obtained that corresponds to the transitions from a specific neutral conformer to its cationic state. mdpi.com This allows for the precise determination of the adiabatic ionization energy for each conformer. rsc.org

In the study of piperidine, VUV-MATI spectroscopy was able to distinguish between the equatorial (Chair-Eq) and axial (Chair-Ax) conformers, where the N-H hydrogen points either out from the ring's equator or parallel to its axis. rsc.org The adiabatic ionization energies for the Chair-Eq and Chair-Ax conformers of piperidine were determined to be 64,704 ± 4 cm⁻¹ and 64,473 ± 4 cm⁻¹, respectively. rsc.org This difference allowed for the accurate calculation of the conformational stability, revealing that the equatorial conformer is more stable by 231 ± 4 cm⁻¹. rsc.org

Such a technique, if applied to this compound, could similarly resolve the different possible chair and boat conformations of the piperidine and cyclohexyl rings, as well as the rotational orientations of the bond connecting them, providing a detailed map of its conformational landscape.

Theoretical and Computational Investigations of 2 Cyclohexylmethyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. taylorandfrancis.comnih.gov

For 2-(Cyclohexylmethyl)piperidine, DFT calculations would be invaluable for determining a range of molecular properties. These include optimizing the molecular geometry to find the most stable conformations of the piperidine (B6355638) and cyclohexane (B81311) rings, calculating vibrational frequencies corresponding to its infrared and Raman spectra, and determining electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govnorthampton.ac.uk The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

In studies of other piperidine derivatives, DFT has been successfully used to predict global reactivity parameters, which correlate with experimental observations. northampton.ac.uk For instance, investigations into piperidine alkaloids have used DFT to understand their optical properties and the nature of their chemical bonds. taylorandfrancis.com While specific DFT data for this compound is not present in the surveyed literature, Table 1 illustrates the typical parameters that would be calculated.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and shows the types of data generated by DFT calculations. Actual values would need to be computed.

| Property | Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Mulliken Atomic Charge on N | Value | e |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data or empirical parameters. researchgate.net These methods solve the Schrödinger equation and are systematically improvable, meaning that one can converge to the exact solution with the use of progressively larger basis sets and higher levels of theory. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC).

Application of ab initio methods to this compound would provide highly accurate calculations of its structural and electronic properties, serving as a benchmark for results obtained by other methods like DFT. escholarship.org For example, high-level ab initio calculations could precisely determine the energy differences between various chair and boat conformations of the piperidine and cyclohexane rings and the rotational barriers of the cyclohexylmethyl group. While computationally more expensive than DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in computational chemistry. ufla.br

Research on related piperidine alkaloids has employed ab initio calculations to elucidate the origin of their optical properties, demonstrating the power of these methods in understanding complex electronic phenomena. taylorandfrancis.com

Density Functional Theory (DFT) Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and manipulate the structures of molecules. Molecular Dynamics (MD) simulations, a key component of molecular modeling, are used to study the physical movement of atoms and molecules over time. nih.govtandfonline.comingentaconnect.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics and thermodynamic properties of a molecule in various environments (e.g., in a solvent or interacting with a biological target). nih.gov

For this compound, an MD simulation would reveal how the molecule behaves in a solution, showing the dynamic interconversion between different conformers and the flexibility of the cyclohexyl and piperidine rings. tandfonline.com It could also be used to simulate its interaction with other molecules, for example, to understand its binding mechanism to a receptor. ingentaconnect.comrsc.org Such simulations are crucial in fields like drug discovery, where they help in predicting the binding affinity and stability of a ligand-receptor complex. jst.go.jp

Studies on various piperidine derivatives have extensively used MD simulations to validate the stability of inhibitor-protein complexes and to understand the key interactions that govern molecular recognition. nih.govtandfonline.comingentaconnect.com Table 2 provides an example of the kind of data that can be extracted from an MD simulation.